2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol. This compound is characterized by its chloroacetyl group attached to a 2,2-dimethylmorpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one typically involves the reaction of 2,2-dimethylmorpholine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring to ensure product quality and consistency. The use of advanced reactors and purification techniques helps in achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: : The chloroacetyl group can be oxidized to form carboxylic acids.
Reduction: : The compound can be reduced to remove the chlorine atom, resulting in the formation of an alcohol.
Substitution: : The chlorine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted morpholines.
Scientific Research Applications
2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: : It is used as an intermediate in the synthesis of other chemical compounds.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: : It may serve as a precursor for the development of pharmaceuticals.
Industry: : It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and affect their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one is similar to other chloroacetyl derivatives and morpholine derivatives. Some similar compounds include:
Chloroacetyl chloride
2,2-Dimethylmorpholine
N-Chloroacetyl morpholine
These compounds share structural similarities but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-8(2)6-10(3-4-12-8)7(11)5-9/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUHSMWWFSXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156407-28-1 |
Source
|
Record name | 2-chloro-1-(2,2-dimethylmorpholin-4-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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